4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an isoxazole ring, an azetidine ring, and a pyranone ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with neuronal voltage-sensitive sodium and l-type calcium channels . These channels play crucial roles in the transmission of electrical signals in the nervous system.
Mode of Action
For instance, by binding to voltage-sensitive sodium and calcium channels, it could alter the flow of ions across the cell membrane, affecting the propagation of electrical signals .
Biochemical Pathways
Given its potential interaction with sodium and calcium channels, it may influence pathways related to neuronal signaling and neurotransmission .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on human cells, indicating some level of bioavailability .
Result of Action
Modulation of ion channels could potentially alter neuronal activity, which could have various downstream effects depending on the specific context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction involving an appropriate azetidine precursor.
Coupling of the Isoxazole and Azetidine Rings: The isoxazole and azetidine rings are coupled using a carbonylation reaction, often facilitated by a palladium catalyst.
Formation of the Pyranone Ring: The final step involves the formation of the pyranone ring through a cyclization reaction, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the isoxazole and azetidine rings, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-11-7-13(8-17(24)26-11)27-14-9-23(10-14)20(25)18-12(2)28-22-19(18)15-5-3-4-6-16(15)21/h3-8,14H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHNRGDIYCUDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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